![molecular formula C14H14Cl3NO B2593610 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 2094294-24-1](/img/structure/B2593610.png)

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

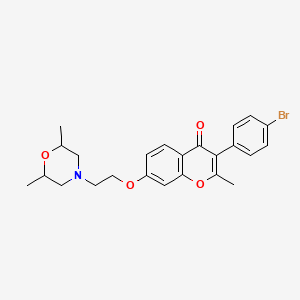

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride, also known as phenoxybenzamine hydrochloride, is a chemical compound that is widely used in scientific research. This compound is a selective and irreversible alpha-adrenergic antagonist, which means that it blocks the action of certain neurotransmitters in the body. Phenoxybenzamine hydrochloride has been used in various research applications, including studies of the cardiovascular system, the nervous system, and cancer.

Scientific Research Applications

Molecular Structure and Tautomerism

Research into compounds with structural similarities to "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" has delved into the realm of intramolecular hydrogen bonding and tautomerism. For example, studies on Schiff bases, which share a similarity in functional groups, have illuminated the effects of intramolecular hydrogen bonds on molecular stability and tautomerism. These bases exhibit different tautomeric equilibria based on the solvent polarity, which could be pivotal in understanding the behavior of "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" in various environments (Yıldız et al., 1998).

Synthetic Applications

The synthesis and identification of compounds structurally related to "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" have significant implications in various scientific fields. For instance, the synthesis of bk-2C-B, a cathinone analogue, demonstrates the versatility of these compounds in forming stable structures with potential for further chemical exploration. This highlights the capacity for structural analogues of "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" to serve as precursors in synthesizing novel compounds with diverse applications (Power et al., 2015).

Antioxidant Properties

Research into N,N′-substituted p-phenylenediamines, which are structurally related to "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride," suggests these compounds play a crucial role as antioxidants in the rubber industry. The study of their oxidation products and mechanisms provides insights into the antioxidant capabilities of similar compounds, potentially including "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" (Rapta et al., 2009).

Corrosion Inhibition

Amines and their derivatives, including those structurally similar to "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride," have been investigated for their corrosion inhibition properties on metals in aggressive environments. The study of these compounds provides a foundation for developing corrosion inhibitors that protect metals from degradation, highlighting another potential application area for "1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride" and its derivatives (Boughoues et al., 2020).

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may also target neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Based on its potential role in the synthesis of antidepressants , it might interact with its targets by modulating the reuptake or release of neurotransmitters, thereby altering neuronal signaling.

Biochemical Pathways

If it acts similarly to other antidepressants, it could influence the monoaminergic pathways, which involve neurotransmitters like serotonin, dopamine, and norepinephrine .

Result of Action

If it functions as an antidepressant, it could potentially alleviate symptoms of depression by modulating neurotransmitter systems .

properties

IUPAC Name |

1-[2-(3,4-dichlorophenoxy)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO.ClH/c1-9(17)11-4-2-3-5-14(11)18-10-6-7-12(15)13(16)8-10;/h2-9H,17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYJRXFHQMGUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)

![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone](/img/structure/B2593535.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2593537.png)

![1-Methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2593539.png)

![N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2593540.png)

![1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2593542.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2593543.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2593545.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide](/img/structure/B2593546.png)

![N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2593547.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B2593549.png)